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Compound Name:
(2-Fluoro-3-propoxyphenyl)boronic

acid

Cat. No.: B1441821 Get Quote

An In-Depth Technical Guide to (2-Fluoro-3-propoxyphenyl)boronic acid (CAS 871126-09-

9): A Key Building Block in Modern Medicinal Chemistry

Introduction
In the landscape of modern drug discovery and organic synthesis, boronic acids have emerged

as indispensable tools.[1][2][3][4] Their versatility, stability, and relatively low toxicity make them

premier building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling

reaction.[4] This reaction has become a cornerstone for the formation of carbon-carbon bonds,

essential for constructing the complex molecular architectures of pharmaceutical agents.[2][5]

Parallel to the rise of boronic acids, the strategic incorporation of fluorine into drug candidates

has become a dominant theme in medicinal chemistry.[6][7][8] Approximately 20-25% of all

commercial pharmaceuticals contain at least one fluorine atom, a testament to its ability to

enhance critical drug properties such as metabolic stability, binding affinity, and bioavailability.

[6][9]

(2-Fluoro-3-propoxyphenyl)boronic acid (CAS: 871126-09-9) resides at the intersection of

these two powerful strategies. It is a highly functionalized reagent that provides chemists with a

scaffold containing both a reactive boronic acid moiety and a strategically placed fluorine atom.

Its utility is prominently demonstrated in its role as a key intermediate in the convergent

synthesis of Deleobuvir (BI 207127), a non-nucleoside inhibitor of the hepatitis C virus (HCV)

NS5B polymerase that has advanced to late-stage clinical trials.[10][11][12][13][14] This guide
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serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals, offering field-proven insights into the properties, applications, and

handling of this pivotal chemical entity.

Chapter 1: Physicochemical Properties and
Structural Analysis
A thorough understanding of a reagent's properties is fundamental to its effective application.

(2-Fluoro-3-propoxyphenyl)boronic acid is a white to off-white solid, whose structural

features are finely tuned for specific reactivity in synthetic applications.

Property Value Source

CAS Number 871126-09-9 [15]

Molecular Formula C₉H₁₂BFO₃ [16]

Molecular Weight 198.00 g/mol [15][16]

Purity ≥95% [15]

Appearance White to off-white powder/solid [17]

Structural Dissection and Electronic Effects
The molecule's utility is derived from the interplay of its three key functional groups attached to

the phenyl ring: the boronic acid, the ortho-fluoro group, and the meta-propoxy group.

Caption: Chemical structure of (2-Fluoro-3-propoxyphenyl)boronic acid.

Expertise & Experience: The deliberate arrangement of these substituents creates a unique

electronic environment.

Fluoro Group (ortho): Fluorine is the most electronegative element, exerting a powerful

electron-withdrawing inductive effect (-I). This effect decreases the electron density on the

attached carbon and, by extension, on the boron atom. This increased Lewis acidity is a

critical factor influencing reactivity.[18]
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Propoxy Group (meta): The oxygen in the propoxy group has lone pairs that can be donated

to the aromatic ring through resonance (+R effect). However, its meta position prevents

direct resonance interaction with the boronic acid group, making its primary influence

electronic and steric.

Boronic Acid Group: This group is an electrophilic Lewis acid due to the vacant p-orbital on

the sp²-hybridized boron atom.[19] Its acidity (pKa) is a key parameter; the introduction of

electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of

phenylboronic acids.[18] This enhanced acidity facilitates the formation of the tetracoordinate

boronate anion required for the key transmetalation step in Suzuki couplings.[4]

Chapter 2: The Suzuki-Miyaura Coupling: A
Mechanistic Overview
The Suzuki-Miyaura reaction is the most widely used application for (2-Fluoro-3-
propoxyphenyl)boronic acid. The reaction creates a C(sp²)-C(sp²) bond by coupling the

boronic acid with an organohalide (or triflate) using a palladium catalyst and a base.[20]

The Catalytic Cycle
The generally accepted mechanism involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

organohalide (Ar¹-X), forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the

palladium center. This is the crucial step where the boronic acid participates. It requires

activation by a base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄) to form a more nucleophilic "ate"

complex, [Ar²B(OH)₃]⁻, which readily transfers its aryl group to the electrophilic Pd(II) center.

[20]

Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium complex

couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst

to re-enter the cycle.
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Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Authoritative Grounding: The efficiency of the transmetalation step is highly dependent on the

choice of base, solvent, and the electronic nature of the boronic acid. The electron-withdrawing

fluorine in (2-Fluoro-3-propoxyphenyl)boronic acid enhances the Lewis acidity of the boron

atom, facilitating the initial coordination with the base (e.g., hydroxide or phosphate) to form the
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reactive boronate species. This can lead to faster or more efficient transmetalation compared to

less acidic boronic acids, making it a highly effective coupling partner.[18]

Chapter 3: Application Profile: A Convergent
Synthesis of Deleobuvir (BI 207127)
A standout application that underscores the value of (2-Fluoro-3-propoxyphenyl)boronic
acid is its use in a highly efficient, convergent synthesis of the HCV polymerase inhibitor,

Deleobuvir.[10][11] This synthesis showcases a modern, powerful strategy: a one-pot

borylation–Suzuki coupling reaction.

Retrosynthetic Logic and Workflow
The core strategy involves coupling two key fragments. (2-Fluoro-3-propoxyphenyl)boronic
acid serves as the nucleophilic partner in a Suzuki reaction to construct a complex 2,3-

disubstituted indole intermediate, which is a central piece of the final Deleobuvir molecule.[10]

[12]

Deleobuvir (BI 207127)

Amide Bond Formation

Indole Carboxylic Acid
Intermediate

Cyclobutyl Amine
Fragment

Suzuki Coupling

(2-Fluoro-3-propoxyphenyl)boronic acid
(This Guide's Topic)

Brominated Indole
Precursor
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Click to download full resolution via product page

Caption: Retrosynthetic analysis for Deleobuvir highlighting the key Suzuki coupling.

Experimental Protocol: One-Pot Borylation–Suzuki
Coupling
This protocol is adapted from the highly efficient synthesis reported in the literature.[10] It

demonstrates the power of combining two catalytic transformations into a single operation,

avoiding the isolation of the intermediate boronic ester.

Trustworthiness: This self-validating protocol minimizes manual handling and purification steps,

which improves overall yield and process efficiency. The causality for each step is explained.

Step 1: In-Situ Borylation

Setup: To a dry, inert-atmosphere (Nitrogen or Argon) reactor, add the brominated indole

precursor (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv), and a suitable anhydrous

solvent such as 1,4-dioxane.

Causality: An inert atmosphere is critical to prevent the degradation of the palladium

catalyst. B₂pin₂ is the boron source for creating the boronic ester in situ.

Catalyst Addition: Add the palladium catalyst, such as [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv) and a

strong, non-nucleophilic base like potassium acetate (KOAc) (1.5 equiv).

Causality: Pd(dppf)Cl₂ is a robust catalyst for Miyaura borylation. KOAc acts as the base

required for the catalytic cycle of the borylation reaction.

Reaction: Heat the mixture to 80-90 °C and monitor the reaction by HPLC or TLC until the

starting bromide is consumed.

Causality: Heating provides the necessary activation energy for the catalytic reaction to

proceed at a practical rate.

Step 2: Suzuki-Miyaura Coupling
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Reagent Addition: Without isolating the intermediate boronic ester, cool the reaction mixture

slightly. To the same pot, add (2-Fluoro-3-propoxyphenyl)boronic acid (1.2 equiv), an

aqueous solution of a base such as sodium triphosphate (Na₃PO₄) (3.0 equiv), and the

specific phosphine ligand, tris(2-furyl)phosphine (TFP) (0.06 equiv), as identified in the

literature for this specific transformation.[10][11]

Causality: The boronic acid is the coupling partner. Na₃PO₄ is the base required to

activate the boronic acid for the Suzuki transmetalation step. The TFP ligand was

identified as uniquely effective for this specific one-pot transformation, likely by stabilizing

the palladium catalyst and facilitating the desired reactivity over side reactions.[10]

Reaction: Re-heat the mixture to 90-100 °C and monitor for the formation of the desired

coupled product.

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature.

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the

organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield the pure

indole carboxylic acid intermediate.

Chapter 4: Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring user safety and maintaining the

integrity of (2-Fluoro-3-propoxyphenyl)boronic acid.
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Hazard Information Details

GHS Pictogram GHS07 (Exclamation Mark)

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

Precautionary Statements

P261 (Avoid breathing dust), P264 (Wash skin

thoroughly after handling), P280 (Wear

protective gloves/eye protection/face

protection), P301+P312 (IF SWALLOWED: Call

a POISON CENTER/doctor if you feel unwell),

P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.)

Note: This data is based on representative

safety information for similar fluorinated

phenylboronic acids and should be confirmed

with the supplier-specific Safety Data Sheet

(SDS).[21][22]

Handling:

Always handle the compound in a well-ventilated area or a chemical fume hood.[22]

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side

shields, impervious gloves (e.g., nitrile), and a lab coat.[23]

Avoid generating dust.[21]

Storage:

Store in a tightly sealed container in a cool, dry place away from moisture and incompatible

materials like strong oxidizing agents.[17]
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Expert Insight: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric

anhydrides known as boroxines.[18][19] While this process is often reversible upon exposure

to water (e.g., during reaction workup), it can affect the compound's physical properties and

apparent purity. Storing under inert gas (Nitrogen or Argon) can mitigate this process.

Conclusion
(2-Fluoro-3-propoxyphenyl)boronic acid, CAS 871126-09-9, is more than just a chemical

intermediate; it is an enabling tool for modern medicinal chemistry. By combining the proven

reactivity of the boronic acid functional group with the advantageous physicochemical

properties imparted by a fluorine substituent, it provides a direct and efficient route to complex

molecular targets. Its pivotal role in the synthesis of Deleobuvir highlights its industrial

relevance and its potential in constructing next-generation therapeutics. For scientists and

researchers in drug discovery, a deep understanding of this reagent's properties, reactivity, and

handling is essential for leveraging its full potential in the development of novel, high-value

pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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